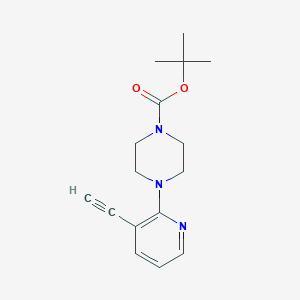![molecular formula C12H14O3S B13938487 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
3-Tosyl-6-oxa-bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tosyl-6-oxa-bicyclo[310]hexane is a bicyclic compound that features a unique structural framework The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) and an oxygen atom within its bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation. This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Tosyl-6-oxa-bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Tosyl-6-oxa-bicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound features a nitrogen atom in place of the oxygen atom in 3-Tosyl-6-oxa-bicyclo[3.1.0]hexane.
6,6-Dimethyl-3-oxa-bicyclo[3.1.0]hexan-2-one: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
This compound is unique due to the presence of the tosyl group and the oxygen atom within its bicyclic framework. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14O3S |
|---|---|
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14O3S/c1-8-2-4-9(5-3-8)16(13,14)10-6-11-12(7-10)15-11/h2-5,10-12H,6-7H2,1H3 |
Clave InChI |
SAUPZDZNFDSVMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2CC3C(C2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)













